molecular formula C10H11FO B14072109 4-Fluoro-3-isopropylbenzaldehyde

4-Fluoro-3-isopropylbenzaldehyde

Cat. No.: B14072109
M. Wt: 166.19 g/mol
InChI Key: QUSFAIHLSBYEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-isopropylbenzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom at the fourth position and an isopropyl group at the third position on the benzene ring, with an aldehyde functional group at the first position

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-isopropylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-isopropylbenzaldehyde involves its interaction with various molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-fluoro-3-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSFAIHLSBYEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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